5-Benzyl-2-thiohydantoin
Overview
Description
5-Benzyl-2-thiohydantoin is a sulfur-containing heterocyclic compound with the molecular formula C10H8N2OS. It is a derivative of thiohydantoin, where a benzyl group is attached to the nitrogen atom at the 5-position of the hydantoin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-thiohydantoin typically involves the reaction of benzyl isothiocyanate with hydantoin in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiohydantoin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the hydantoin ring can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiohydantoins depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-2-thiohydantoin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-thiohydantoin involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 5-Benzylidene-2-thiohydantoin
- 5-Cinnamylidene-2-thiohydantoin
- 2-Thiohydantoin
Comparison:
- 5-Benzyl-2-thiohydantoin vs. 5-Benzylidene-2-thiohydantoin: The former has a benzyl group attached to the nitrogen atom, while the latter has a benzylidene group attached to the carbon atom at the 5-position. This difference in structure can lead to variations in reactivity and biological activity .
- This compound vs. 5-Cinnamylidene-2-thiohydantoin: The cinnamylidene derivative has an extended conjugated system, which can affect its electronic properties and interactions with biological targets .
- This compound vs. 2-Thiohydantoin: The presence of the benzyl group in this compound enhances its lipophilicity and potential for interactions with hydrophobic sites in biological systems .
Properties
IUPAC Name |
5-benzyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPBUMFUWJUHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-09-2 | |
Record name | 4-Imidazolidinone, 5-(phenylmethyl)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzyl-2-thiohydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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